molecular formula C10H20O2 B8758471 Ethyl dimethylhexanoate CAS No. 94247-76-4

Ethyl dimethylhexanoate

Cat. No. B8758471
M. Wt: 172.26 g/mol
InChI Key: LFKWULYOKKJLPP-UHFFFAOYSA-N
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Patent
US05106869

Procedure details

A solution of isobutyric acid (45 g) in THF was added to LDA prepared at -78° C. according to the conventional manner and stirred for one hour. A solution of butyl iodine (107 g) in dry HMPA was added, and stirred at -78° C. for one hour, and at room temperature for additional one hour. The crude product obtained after the conventional work-up was distilled.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[Li+].[CH3:8][CH:9]([N-]C(C)C)[CH3:10].[CH2:15](I)[CH2:16]CC.[CH2:20]1COCC1>CN(P(N(C)C)(N(C)C)=O)C>[CH3:3][C:2]([CH3:20])([CH2:4][CH2:8][CH2:9][CH3:10])[C:1]([O:6][CH2:15][CH3:16])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
C(CCC)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared at -78° C.
STIRRING
Type
STIRRING
Details
stirred at -78° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for additional one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OCC)(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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